![molecular formula C8H11NS B087096 2-(Ethylthio)aniline CAS No. 13920-91-7](/img/structure/B87096.png)
2-(Ethylthio)aniline
Overview
Description
2-(Ethylthio)aniline is an organic compound with the molecular weight of 153.25 . It is a colorless to yellow to red liquid . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Synthesis Analysis
The synthesis of anilines, including 2-(Ethylthio)aniline, is a significant area of research. Anilines are generally derived from benzene, toluene and xylenes (BTX) — petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline . This method for making anilines is known as the nitration–reduction pathway .Molecular Structure Analysis
The IUPAC name for 2-(Ethylthio)aniline is 2-(ethylsulfanyl)aniline . The InChI code for this compound is 1S/C8H11NS/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3 and the InChI key is OXFMPJRLJLBBRQ-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving anilines, including 2-(Ethylthio)aniline, are of great interest due to their wide applications in the synthesis of pharmaceuticals, agrochemicals, dyes, electronic materials and polymers . A potentially transformative reaction that uses light and two transition-metal catalysts to make products known as anilines has been reported .Physical And Chemical Properties Analysis
2-(Ethylthio)aniline is a colorless to yellow to red liquid . It has a molecular weight of 153.25 . It should be stored in a refrigerator .Scientific Research Applications
Degradation of Aniline
Aniline and its derivatives, including 2-(Ethylthio)aniline, can be degraded using Fenton Processes . This process involves the use of hydrogen peroxide and iron catalysts to oxidize organic compounds, making it a potential method for treating wastewater containing these compounds .
Synthesis of Polyaniline
2-(Ethylthio)aniline can potentially be used in the synthesis of polyaniline . Polyaniline is a conducting polymer with various applications due to its unique properties such as transparency, lightweight, low cost, flexibility, and electrical conductivity .
Use in Optoelectronic Devices
Polyaniline, which can be synthesized from aniline derivatives, can be used in optoelectronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Use in Supercapacitors
Polyaniline has promising potential in supercapacitors . The high electrical conductivity and excellent environmental stability of polyaniline make it a suitable material for energy storage devices .
Use in Sensors
Polyaniline, synthesized from aniline derivatives, has great potential in sensor applications . Its high conductivity and ease of fabrication make it a promising material for various types of sensors .
Wastewater Treatment
Aniline derivatives, including 2-(Ethylthio)aniline, can be used in the treatment of wastewater . Specifically, electrochemical oxidation processes have been used to degrade aniline-containing wastewater .
Mechanism of Action
Target of Action
It’s worth noting that related compounds have been used in the synthesis of novel alk inhibitors , suggesting potential targets could be within the ALK pathway.
Biochemical Pathways
Given its potential role as an alk inhibitor , it may impact pathways downstream of ALK, such as the PI3K/Akt/mTOR and Ras/MEK/ERK pathways, which are involved in cell proliferation and survival.
properties
IUPAC Name |
2-ethylsulfanylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFMPJRLJLBBRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436139 | |
Record name | 2-(Ethylthio)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylthio)aniline | |
CAS RN |
13920-91-7 | |
Record name | 2-(Ethylthio)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key application of 2-(ethylthio)aniline in heterocyclic chemistry?
A1: 2-(Ethylthio)aniline serves as a valuable starting material in synthesizing various nitrogen and sulfur-containing heterocycles. Specifically, it acts as a precursor to pyrrolo[2,1-b][1,3,4]benzothiadiazines, a novel class of compounds structurally analogous to the pharmaceutically relevant phenothiazines. []
Q2: How does the N-substituent on the pyrrole ring influence the synthesis of pyrrolo[2,1-b][1,3,4]benzothiadiazines from 2-(ethylthio)aniline derivatives?
A2: Research indicates that the size of the N-substituent on the pyrrole ring significantly impacts the yield of pyrrolo[2,1-b][1,3,4]benzothiadiazines. Molecular mechanics calculations suggest that larger N-substituents can hinder the molecule's ability to adopt a conformation favorable for cyclization, thereby reducing the yield of the desired product. []
Q3: Can you describe an alternative synthetic pathway for producing 2-(ethylthio)aniline derivatives?
A3: Yes, a recently discovered method utilizes the ring-opening reaction of N-substituted-2(3H)-benzothiazolones in the presence of disubstituted geminal diesters, potassium cyanide (KCN), and a water-dimethyl sulfoxide (DMSO) mixture. This unexpected reaction provides a simple and effective route for obtaining various 2-(ethylthio)aniline derivatives. [, ]
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